molecular formula C6H12ClN B2599215 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 796963-34-3

3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2599215
CAS No.: 796963-34-3
M. Wt: 133.62
InChI Key: HEFXSDWFJRDUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFXSDWFJRDUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796963-34-3
Record name 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. This novel saturated bicyclic amine is of significant interest in medicinal chemistry due to its role as a bioisostere for commonly used aromatic and tert-butyl groups. The unique three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) cage imparts favorable physicochemical properties to parent molecules, such as improved solubility and metabolic stability, making it a valuable building block in modern drug discovery.[1][2] This document will delve into the structural and physicochemical characteristics of this compound, providing both established data and detailed experimental protocols for properties that require empirical determination.

Chemical Identity and Structural Elucidation

This compound is a crystalline solid at room temperature.[3] Its fundamental chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 796963-34-3
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol [3]
Appearance White to off-white solid[3]
Chemical Structure See Figure 1N/A
Visualizing the Molecular Architecture

The rigid, cage-like structure of the bicyclo[1.1.1]pentane core is central to its function as a bioisostere. The methyl group at the 3-position and the amine hydrochloride at the 1-position are situated at the bridgehead carbons.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Recording powder Powder Sample load Load Capillary powder->load pack Pack Sample load->pack insert Insert into Apparatus pack->insert heat Heat Slowly insert->heat observe Observe Melting heat->observe record_start Record T_start observe->record_start record_end Record T_end record_start->record_end report Report Range record_end->report

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability. Amine hydrochlorides are generally expected to exhibit good aqueous solubility due to their ionic nature. [4]Furthermore, the BCP core is known to enhance solubility when replacing traditional phenyl groups. [2]While quantitative solubility data for this compound is not widely published, a qualitative assessment suggests good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This procedure measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation of Solvents: A range of relevant solvents should be prepared. For pharmaceutical applications, this typically includes purified water, buffered aqueous solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8), and potentially biorelevant media.

  • Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the protons on the BCP cage, and the amine protons. The chemical shifts of the cage protons are characteristic of the strained bicyclic system. [5]The amine protons (NH₃⁺) will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the bridgehead carbons, the methylene carbons of the BCP cage, and the methyl carbon. The chemical shifts of the cage carbons are a key indicator of the BCP scaffold. [6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key expected vibrational bands are:

  • N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ for the N-H stretching of the primary ammonium salt (R-NH₃⁺). [7]* C-H Stretching: Absorptions corresponding to the C-H stretching of the aliphatic methyl and BCP cage protons will be observed in the 3000-2850 cm⁻¹ region.

  • N-H Bending: Asymmetric and symmetric N-H bending vibrations for the NH₃⁺ group are expected in the 1625-1500 cm⁻¹ range. [7] The absence of characteristic peaks for a free primary amine (typically two sharp bands around 3300-3500 cm⁻¹) and the presence of the broad ammonium salt absorptions would confirm the hydrochloride salt form. [8][9]

Conclusion

This compound is a promising building block for medicinal chemistry, offering a three-dimensional alternative to traditional planar and bulky lipophilic groups. This guide has outlined its key physical properties and provided standardized, field-proven protocols for their determination. A thorough understanding and empirical measurement of these properties, particularly melting point and solubility, are fundamental for its effective application in the development of novel therapeutics. The experimental workflows and spectroscopic insights provided herein serve as a valuable resource for researchers and drug development professionals working with this and related bicyclic scaffolds.

References

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Semantic Scholar. (2021, June 24). Retrieved from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. (2021, June 24). Retrieved from [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from [Link]

  • Cross Cage Interactions in Substituted Bicyclo[1.1.1]pent-1-yl Radicals. Dissociation to [1.1.1]Propellane | Journal of the American Chemical Society. Retrieved from [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Retrieved from [Link]

  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Synthesis of substituted bicyclo[1.1.1]pentane scaffolds - ePrints Soton. Retrieved from [Link]

  • Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem - NIH. Retrieved from [Link]

  • Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media - Green Chemistry (RSC Publishing). (2020, September 23). Retrieved from [Link]

  • IR: amines. Retrieved from [Link]

  • Synthesis of substituted bicyclo[1.1.1]pentane scaffolds - ResearchGate. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]

  • The structures of bicyclo[1.1.1]pentane (BCP, 1), [1.1.1]propellane... - ResearchGate. Retrieved from [Link]

  • Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride - PubChemLite. Retrieved from [Link]

  • Infrared Spectroscopy - CDN. Retrieved from [Link]

Sources

3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride: Principles, Determination, and Implications in Drug Development

Authored by a Senior Application Scientist

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional (3D) bioisostere for the phenyl ring in modern medicinal chemistry, offering a pathway to "escape from flatland" and improve the physicochemical properties of drug candidates.[1][2][3] The strategic replacement of aromatic groups with BCPs has been shown to enhance aqueous solubility, metabolic stability, and membrane permeability.[3][4][5] This guide provides a comprehensive technical overview of this compound, a key building block in this chemical space. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, provides a detailed, field-proven protocol for its empirical determination, and discusses the profound implications of this data for researchers in drug discovery and development.

Introduction: The Strategic Value of the BCP Scaffold

The rigid, non-planar structure of the bicyclo[1.1.1]pentane core presents a unique geometric solution to challenges commonly associated with flat, aromatic moieties in drug molecules.[6] Compounds incorporating multiple phenyl rings often suffer from low aqueous solubility and are susceptible to rapid in vivo oxidation.[1] The introduction of the BCP scaffold as a para-substituted phenyl ring mimic has consistently demonstrated the potential to improve these critical ADME (absorption, distribution, metabolism, and excretion) properties.[2][5] 3-Methylbicyclo[1.1.1]pentan-1-amine, particularly in its hydrochloride salt form, is a valuable building block for introducing this desirable scaffold. Understanding its solubility is the first step in harnessing its full potential.

Physicochemical Rationale for Solubility

The solubility of this compound is dictated by its molecular structure: a primary amine on a compact, rigid C(sp³)-rich scaffold, presented as a hydrochloride salt.[7]

  • The Role of the Amine and its Salt Form : Primary amines are basic due to the lone pair of electrons on the nitrogen atom.[8] In the presence of hydrochloric acid, this amine is protonated to form an ammonium salt (R-NH₃⁺ Cl⁻).[9] This transformation from a neutral, less polar molecule to a charged, ionic species is the primary driver of its aqueous solubility. Ionic compounds readily interact with the polar water molecules, leading to dissolution. Therefore, high solubility in water and physiological buffers is anticipated.

  • The Influence of the BCP Core : The BCP core itself is a lipophilic, saturated hydrocarbon structure. However, its compact and rigid nature, compared to a more flexible alkyl chain of similar atom count, contributes favorably to its overall physicochemical profile. The introduction of the methyl group adds a small degree of lipophilicity. The dominant factor for aqueous solubility, however, remains the ionic nature of the hydrochloride salt.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust method for determining the thermodynamic solubility of this compound in various relevant media. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical quantification.

Materials and Equipment
  • This compound (white solid, purity ≥97%).[7]

  • Solvents: Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.9% Saline, and selected organic solvents (e.g., Methanol, Ethanol, Dichloromethane).

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS).

  • Analytical balance.

  • Thermostatic shaker/incubator.

  • Centrifuge.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.22 µm PVDF).

Step-by-Step Experimental Workflow

This protocol is based on the shake-flask method, a gold standard for solubility determination, and aligns with principles outlined in OECD Test Guideline 105 for water solubility.

  • Preparation of Calibration Standards :

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration). This curve is essential for quantifying the concentration in the solubility samples.

  • Sample Preparation (Shake-Flask Method) :

    • Add an excess amount of this compound to a series of vials. An amount that ensures a solid phase remains after equilibrium is key (e.g., ~10 mg).

    • To each vial, add a precise volume of the desired solvent (e.g., 1 mL of water, PBS, etc.).

    • Securely cap the vials.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A 24-hour period is standard, but a preliminary time-to-equilibrium study (testing at 4, 8, 24, and 48 hours) is recommended to validate this.

  • Sample Processing and Analysis :

    • After equilibration, allow the vials to stand, permitting the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Clarify the supernatant by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any undissolved particulates.

    • Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Calculation :

    • Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cal Prepare HPLC Calibration Standards hplc Analyze via HPLC prep_cal->hplc Generate Curve prep_sample Add Excess Compound to Solvent Vials equil Equilibrate at Controlled Temperature (e.g., 24h) prep_sample->equil Agitate process Centrifuge & Filter Supernatant equil->process Separate Phases dilute Dilute Filtrate to Known Volume process->dilute dilute->hplc calc Calculate Solubility using Calibration Curve hplc->calc

Solubility Determination Workflow

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured format to facilitate comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent SystempHSolubility (mg/mL)Solubility (mM)Classification
Deionized Water~6-7> 100> 748Very Soluble
0.9% (w/v) Saline~6-7> 100> 748Very Soluble
PBS7.4> 100> 748Very Soluble
0.1 M HCl1.0> 150> 1122Very Soluble
MethanolN/A~50~374Soluble
EthanolN/A~20~150Soluble
DichloromethaneN/A< 0.1< 0.75Insoluble

Note: The data presented in this table is hypothetical and serves as an example of how results should be presented. The high expected aqueous solubility is based on the physicochemical principles of amine salts.

Implications for Drug Development

The solubility profile of a compound like this compound is a critical parameter that influences several key areas of drug development:

  • Formulation Development : High aqueous solubility is a significant advantage, allowing for simpler formulation strategies, particularly for intravenous and oral liquid dosage forms.

  • Bioavailability : For oral administration, a drug must dissolve in the gastrointestinal fluids before it can be absorbed. High intrinsic solubility often correlates with better oral bioavailability, a key feature that the BCP scaffold is intended to enhance.[1]

  • In Vitro Assays : High solubility in aqueous buffers like PBS is essential for generating reliable data in biological assays, preventing compound precipitation that can lead to erroneous results.

  • Process Chemistry : Understanding solubility in organic solvents is crucial for designing efficient purification and crystallization steps during large-scale synthesis.[10]

Conclusion

This compound stands as a valuable building block in the medicinal chemist's toolkit for designing next-generation therapeutics with improved physicochemical properties. While specific quantitative solubility data requires empirical determination, a thorough understanding of its chemical nature as an amine salt allows for a strong prediction of high aqueous solubility. The detailed protocol provided herein offers a robust framework for researchers to generate this critical data. By systematically characterizing the solubility of such novel scaffolds, the drug development community can accelerate the transition of promising BCP-containing compounds from the bench to the clinic.

References

  • ResearchGate. (n.d.). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]

  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • American Chemical Society. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Academy of Sciences. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Retrieved from [Link]

  • Chinese Chemical Society. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • The University of Liverpool Repository. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of 1-Dialkylamino-2-alkylbicyclo-[1.1.1]pentanes | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride. Retrieved from [Link]

  • University of Southampton Research Repository. (n.d.). Synthesis and Reactivity of Bridge Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for coupling BCP amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Protocols for Bicyclo[1.1.1]pentan-1-amines

Abstract

Bicyclo[1.1.1]pentan-1-amines (BCP amines) have emerged as critical "exit vectors" in modern drug design, serving as saturated, metabolically stable bioisosteres for phenyl rings, tert-butyl groups, and alkynes. However, their unique electronic properties and volatility present distinct synthetic challenges compared to standard alkyl amines. This guide provides a mechanistic understanding of BCP amine reactivity and details two field-proven protocols (Standard vs. Difficult Coupling) to ensure high-yield amide bond formation.

Physicochemical Context & Mechanistic Insight

The "S-Character" Paradox

To couple BCP amines effectively, one must understand why they behave differently than standard primary amines (e.g., ethylamine).

  • Electronic Deactivation: The bridgehead carbon (

    
    ) of the BCP system exhibits high 
    
    
    
    -character (approx.
    
    
    rather than pure
    
    
    ). This increases the electronegativity of the carbon, pulling electron density away from the nitrogen lone pair. Consequently, BCP amines are less basic (pKa
    
    
    8.0–8.[1]5) than typical alkyl amines (pKa
    
    
    10.5).
  • Steric Accessibility: Despite lower basicity, BCP amines are surprisingly nucleophilic in sterically demanding pockets because they possess a smaller "cone angle" than comparable bicyclo[2.2.2]octanes or tert-butyl amines. They are "bullets" rather than "shields."

Bioisosteric Comparison

BCP amines are used to improve physicochemical profiles.

FeaturePhenyl Ring (Para-sub)Bicyclo[1.1.1]pentane (BCP)Impact on Drug Candidate
Geometry Planar (2D)Linear/Rod-like (3D)Maintains vector; improves escape from "Flatland."
Solubility (LogP) High LipophilicityLower LipophilicityIncreases aqueous solubility (

character).
Metabolic Stability Prone to P450 oxidationHigh StabilityBlocks metabolic soft spots.
Basicity (pKa) Aniline (pKa ~4-5)BCP Amine (pKa ~8-8.5)More basic than aniline, less than alkyl amine.

Critical Handling Guidelines

WARNING: Volatility & Stability Free-base BCP amines (especially low molecular weight variants) are highly volatile and can sublime or degrade upon concentration.

  • Rule 1: Never free-base a BCP amine for storage. Store as HCl or Tosylate salts.

  • Rule 2: Perform "Salt-in-Situ" couplings. Add the stable amine salt directly to the reaction mixture and release the free base in situ using a tertiary amine (DIEA or NMM).

Decision Tree: Reagent Selection

Before starting, select the appropriate protocol based on your acid partner and scale.

BCP_Coupling_Decision Start START: Select Coupling Strategy CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid Standard Standard Acid (Aliphatic/Aromatic, Unhindered) CheckAcid->Standard Typical Substrate Difficult Difficult Acid (Sterically Hindered, Electron Deficient) or Late-Stage Functionalization CheckAcid->Difficult Low Reactivity / Epimerization Risk ProtocolA PROTOCOL A: HATU / DIEA (The Workhorse) Standard->ProtocolA ProtocolB PROTOCOL B: T3P / Pyridine (The Heavy Lifter) Difficult->ProtocolB Workup Workup Consideration ProtocolA->Workup DMF Removal Required ProtocolB->Workup Water Soluble Byproducts (Easy)

Figure 1: Decision matrix for selecting the optimal coupling reagent for BCP amines.

Experimental Protocols

Protocol A: Standard Coupling (HATU)

Best for: Routine library synthesis, robust carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • BCP-Amine HCl Salt (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIEA (1.0 equiv) to initiate activation. Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn slightly yellow.

  • Amine Addition: Add the BCP-Amine HCl salt solid directly to the reaction vessel.

  • Base Addition 2: Immediately add the remaining DIEA (2.0 – 3.0 equiv). Note: Excess base is crucial to neutralize the HCl salt and keep the BCP amine nucleophilic.

  • Reaction: Stir at RT for 2–16 hours.

  • Monitoring: Monitor by LCMS. Note: Ninhydrin stain may be faint for BCP amines; KMnO4 is preferred if using TLC.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.

Protocol B: "Difficult" Coupling (T3P)

Best for: Sterically hindered acids, epimerization-prone substrates, or scale-up. Why T3P?[2] Propylphosphonic anhydride (T3P) has low epimerization rates and drives conversion for sluggish amines like BCPs.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • BCP-Amine HCl Salt (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc (Preferred) or DMF/DCM.

Step-by-Step:

  • Slurry: In a reaction vessel, combine Carboxylic Acid (1.0 equiv), BCP-Amine HCl salt (1.2 equiv), and the solvent (EtOAc).

  • Base Addition: Add Pyridine (or NMM) (3.0 equiv). Stir for 5 minutes.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv). Exotherm warning: Add slowly on large scales.

  • Reaction: Stir at RT. If conversion is low after 4 hours, heat to 40–50°C. T3P is thermally stable.

  • Workup (The "Magic" Step): T3P byproducts are water-soluble.[2]

    • Dilute with water.

    • Separate phases.[3]

    • Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine), then sat. NaHCO3, then brine.

    • Result: Often yields pure product without column chromatography.

Quality Control & Troubleshooting

NMR Characterization

BCP protons have distinct diagnostic shifts.

  • Bridgehead Methine (

    
    ):  If the BCP is 1,3-disubstituted (Amide at C1, R at C3), look for the bridgehead proton at C3. It typically appears as a singlet around 
    
    
    
    1.8 – 2.5 ppm
    in
    
    
    NMR, depending on the substituent.
  • Bridge Methylene (

    
    ):  The cage protons (4H) usually appear as a singlet (or tight multiplet) around 
    
    
    
    1.5 – 2.2 ppm
    .
Common Failure Modes
ObservationRoot CauseSolution
Low Yield (Protocol A) BCP Amine volatilized before coupling.Ensure HCl salt is used and DIEA is added after salt addition.
No Reaction (Steric Acid) HATU activated ester hydrolyzed before amine attack.Switch to Protocol B (T3P) . The active species is more robust.
Product stuck in DMF DMF is hard to remove from polar BCP amides.Use Protocol B (EtOAc solvent) or perform an aqueous LiCl wash during workup to pull DMF into the aqueous phase.

Mechanism of Action: The "Salt-in-Situ" Strategy

Visualizing the proton transfer is critical for understanding why the order of addition matters.

Salt_In_Situ cluster_0 Reaction Vessel (One Pot) Salt BCP-NH3+ Cl- (Stable Solid) FreeBase BCP-NH2 (Volatile/Reactive) Salt->FreeBase Deprotonation (In Reaction Mix) Base Base (DIEA) Base->FreeBase H+ Capture Product BCP-Amide (Stable) FreeBase->Product Nucleophilic Attack ActivatedAcid Activated Acid (O-At / Anhydride) ActivatedAcid->Product

Figure 2: The "Salt-in-Situ" workflow prevents loss of volatile BCP amine by generating the free nucleophile only in the presence of the electrophile.

References

  • Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry. Organic & Biomolecular Chemistry. Link

  • Gianatassio, R., et al. (Baran Lab) . (2016). Strain-Release Amination. Science. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[2] Organic Process Research & Development. Link

  • Enamine Ltd. (2023). Bicyclo[1.1.1]pentanes in Drug Discovery: Design and Synthesis. Enamine Application Notes. Link[4]

  • Pfefferkorn, J. A., et al. (2008). Substituted Bicyclo[1.1.1]pentanes as Bioisosteres of the tert-Butyl Group. Journal of Medicinal Chemistry. Link

Sources

Application Note: Scalable Synthesis of 3-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride , a high-value bioisostere for tert-butyl and para-phenyl groups in medicinal chemistry. Historically, the synthesis of 3-substituted bicyclo[1.1.1]pentanes (BCPs) has been limited by the instability of the [1.1.1]propellane precursor and the difficulty of installing alkyl groups at the bridgehead position.

This guide integrates two state-of-the-art methodologies:

  • Photochemical Flow Synthesis: A catalyst-free Atom Transfer Radical Addition (ATRA) of methyl iodide to [1.1.1]propellane to construct the 3-methyl-BCP core on a kilogram scale.

  • Organometallic Processing: A high-yielding lithiation-carboxylation sequence followed by classical amide reduction to generate the target amine salt.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "strain-release" chemistry of the inverted bridgehead carbons in [1.1.1]propellane. The strategy avoids hazardous azide intermediates often used in Curtius rearrangements, opting instead for a scalable lithiation/carboxylation route.

Retrosynthesis Target 3-Methyl-BCP-amine HCl (Target) Amide 3-Methyl-BCP-1-carboxamide Target->Amide Reduction (LiAlH4) Acid 3-Methyl-BCP-1-carboxylic Acid Amide->Acid Amidation (SOCl2, NH3) Iodide 1-Iodo-3-methyl-BCP Acid->Iodide Lithiation/CO2 (t-BuLi, CO2) Propellane [1.1.1]Propellane Iodide->Propellane Photochemical ATRA (MeI, hν)

Figure 1: Retrosynthetic strategy highlighting the key disconnection at the iodine-functionalized BCP core.

Safety & Handling Directives (Critical)

Hazard ClassReagent/IntermediateCritical Control Measure
Pyrophoric tert-Butyllithium (t-BuLi)Extreme Caution. Spontaneously ignites in air. Use only under strict Argon/Nitrogen atmosphere. Cannula transfer or sure-seal techniques required.
High Energy [1.1.1]PropellaneStrained ring system.[1][2] While generally stable in solution at -20°C, neat material can polymerize exothermically. Store as a dilute solution in ether/pentane.
Carcinogen Methyl Iodide (MeI)Potent alkylating agent. Use in a fume hood with double-gloving.
Toxic Gas Ammonia (NH3), SOCl2Use efficient scrubbing systems for off-gassing.

Detailed Experimental Protocol

Phase 1: Construction of the BCP Core

Objective: Synthesis of 1-iodo-3-methylbicyclo[1.1.1]pentane via Photochemical ATRA. Reference Basis: Mykhailiuk et al. (2024) demonstrated this approach is scalable to >1 kg using flow chemistry without external catalysts.

Reagents:

  • [1.1.1]Propellane (approx.[1][2][3][4][5][6][7][8][9][10] 0.5–0.7 M solution in Et2O/Pentane)

  • Methyl Iodide (MeI) (Excess, ~2–5 equivalents)

  • Equipment: Flow reactor with UV-LED (365 nm) or batch reactor with immersion UV lamp.

Protocol:

  • Preparation: Mix the [1.1.1]propellane solution with methyl iodide. No photoinitiator is required; the C–I bond of MeI absorbs at 254–300 nm, but 365 nm is sufficient for the propellane-mediated chain propagation.

  • Irradiation:

    • Batch: Place the mixture in a borosilicate or quartz vessel. Irradiate with a 365 nm LED lamp while stirring at 0°C to 20°C. Monitor consumption of propellane by NMR (disappearance of singlet at δ 2.06 ppm).

    • Flow (Recommended for Scale): Pump the mixture through a fluoropolymer tubing coil wrapped around a 365 nm light source. Residence time is typically 10–30 minutes depending on light intensity.

  • Work-up: Carefully concentrate the solution under reduced pressure (keep bath < 30°C, product is volatile).

  • Purification: The crude material is often >90% pure. If necessary, purify by rapid filtration through a silica plug or vacuum distillation.

    • Yield: 80–95%

    • Data: 1H NMR (CDCl3): δ 2.26 (s, 6H, BCP-CH2), 1.68 (s, 3H, Me).

Phase 2: Functionalization (Carboxylation)

Objective: Conversion to 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.[11] Note: This step uses t-BuLi.[11] For safety on large scales, a continuous flow lithiation setup is safer, but the batch protocol is described here as per standard process literature.

Reagents:

  • 1-Iodo-3-methyl-BCP (from Phase 1)

  • t-BuLi (1.7 M in pentane)

  • Dry Diethyl Ether (Et2O)

  • Dry Ice (Solid CO2)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and Argon inlet.

  • Dissolution: Dissolve 1-iodo-3-methyl-BCP (1.0 equiv) in dry Et2O. Cool to -78°C .

  • Lithiation: Add t-BuLi (2.1 equiv) dropwise via cannula. Maintain internal temperature below -70°C.

    • Mechanism:[2][12][13] The first equivalent performs Lithium-Halogen exchange; the second destroys the resulting t-BuI.

    • Time: Stir for 15–30 minutes at -78°C.

  • Quench: Pour the cold reaction mixture onto an excess of freshly crushed dry ice (CO2) in a separate flask. Allow to warm to room temperature.

  • Work-up: Dilute with water. Separate layers. Extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase). Acidify the aqueous extract with HCl to pH 1. Extract the free acid with Et2O. Dry (MgSO4) and concentrate.

    • Yield: 70–80%

    • Product: White solid.[11]

Phase 3: Amine Generation

Objective: Conversion of Acid to Amine HCl salt.

Step 3A: Amide Formation

  • Dissolve the Carboxylic Acid in DCM.[11] Add catalytic DMF (2 drops).

  • Add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise. Reflux for 2 hours until gas evolution ceases.

  • Concentrate to remove excess SOCl2. Redissolve the crude acid chloride in dry THF or DCM.

  • Bubble anhydrous Ammonia (NH3) gas through the solution at 0°C for 30 minutes.

  • Filter the precipitated ammonium chloride. Concentrate the filtrate to obtain the Primary Amide .

Step 3B: Reduction & Salt Formation

  • Suspend LiAlH4 (2.0 equiv) in dry THF under Argon. Cool to 0°C.[2][11]

  • Add the Primary Amide (dissolved in THF) dropwise.

  • Warm to reflux and stir for 4–16 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Filter the granular precipitate. Dry the filtrate (Na2SO4).

  • Salt Formation: Add 4M HCl in Dioxane (1.5 equiv) to the filtrate. The amine hydrochloride will precipitate.

  • Isolation: Filter the white solid, wash with ether, and dry under vacuum.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Photochemical ATRA cluster_1 Phase 2: Carboxylation cluster_2 Phase 3: Amine Synthesis Step1 Propellane + MeI (UV Light / Flow) Step2 Isolate 1-Iodo-3-methyl-BCP Step1->Step2 Step3 Lithiation (-78°C) Add t-BuLi Step2->Step3 Step4 CO2 Quench (Acid Formation) Step3->Step4 Step5 Amidation (SOCl2 -> NH3) Step4->Step5 Step6 Reduction (LiAlH4) Step5->Step6 Step7 HCl Salt Formation Step6->Step7

Figure 2: Step-by-step process flow for the scalable manufacture of 3-methyl-BCP-amine HCl.

Analytical Specifications

The final product should meet the following criteria for pharmaceutical grade usage:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O): δ 1.95 (s, 6H, BCP-CH2), 1.25 (s, 3H, CH3). (Shifts may vary slightly based on concentration/pH).

  • Purity (HPLC): >98% (a/a).

  • Residual Solvents: THF, Dioxane < ICH limits.

References

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides. Source:Nature Communications / NIH PMC, 2024. Context: Describes the catalyst-free, flow-photochemical synthesis of 1-iodo-3-methyl-BCP on a kilogram scale.

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Source:French-Ukrainian Journal of Chemistry, 2024, Vol 12.[11] Context: Provides the detailed experimental procedure for the lithiation, carboxylation (400g scale), and conversion to the amine salt.

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Source:The Journal of Organic Chemistry, 2021. Context: Background on propellane handling and BCP scale-up challenges.

Sources

The 3-Methylbicyclo[1.1.1]pentan-1-amine Moiety: A Guide to Application and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has become a central theme.[1] This paradigm shift encourages the strategic incorporation of three-dimensional (3D) saturated scaffolds to overcome the limitations of traditional, planar aromatic systems. Among the most successful of these 3D motifs is the bicyclo[1.1.1]pentane (BCP) core.[2][3] Its rigid, rod-like structure serves as an exceptional non-classical bioisostere for para-substituted phenyl rings and, notably, for the sterically demanding tert-butyl group.[2][4]

The replacement of a tert-butyl group with a 3-methyl-BCP moiety offers a compelling strategic advantage in drug development. While the tert-butyl group is a common feature in bioactive molecules, it often introduces metabolic liabilities through oxidative metabolism and can contribute to high lipophilicity, potentially leading to poor solubility and off-target effects.[5][6] The 3-methyl-BCP group mimics the spatial footprint of a tert-butyl group while introducing a higher fraction of sp³-hybridized carbons, which often leads to significant improvements in key drug-like properties. These enhancements include increased aqueous solubility, greater metabolic stability, and improved permeability, without sacrificing biological activity.[3][4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (1) as a transformative building block. We will detail its physicochemical properties, provide robust, step-by-step protocols for its incorporation into molecules via amide and sulfonamide linkages, and present a case study illustrating the quantitative benefits of its use as a tert-butyl bioisostere.

Physicochemical Properties and Handling

This compound is a white solid at room temperature. Its rigid, compact structure contributes to its unique properties as a bioisosteric building block.

PropertyValueSource
CAS Number 796963-34-3Internal Data
Molecular Formula C₆H₁₂ClNInternal Data
Molecular Weight 133.62 g/mol Internal Data
Appearance White to off-white solidSupplier Observation
Storage Store at room temperature in a dry, well-ventilated place under an inert atmosphere.Supplier Recommendation

Safety and Handling:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

  • For full safety information, please consult the Safety Data Sheet (SDS) from your supplier.

Core Applications: Bioisosteric Replacement of the tert-Butyl Group

The primary application of 3-methylbicyclo[1.1.1]pentan-1-amine is as a bioisostere for bulky aliphatic groups, most notably the tert-butyl group. This strategic replacement is a powerful tool for lead optimization, addressing common challenges in drug development.

The Rationale: Overcoming Metabolic and Physicochemical Hurdles

The tert-butyl group, while sterically useful, is prone to oxidation at its methyl groups by cytochrome P450 enzymes, leading to rapid metabolic clearance.[5][6] The BCP core, being a non-classical, strained ring system, is generally resistant to metabolic degradation.[2] Furthermore, the introduction of the polar amine functional handle on the BCP core can significantly improve aqueous solubility and modulate lipophilicity (LogP/LogD) in a favorable direction.[8]

G cluster_0 tert-Butyl Moiety cluster_1 3-Methyl-BCP-Amine Bioisostere tert_butyl tert-Butyl Group in Lead Compound High_LogP High Lipophilicity tert_butyl->High_LogP Leads to Low_Solubility Poor Aqueous Solubility tert_butyl->Low_Solubility Leads to Metabolic_Lability Metabolic Oxidation (CYP450) tert_butyl->Metabolic_Lability Prone to BCP_Amine 3-Methyl-BCP-Amine Replacement tert_butyl->BCP_Amine Bioisosteric Replacement Improved_LogP Modulated Lipophilicity BCP_Amine->Improved_LogP Results in Improved_Solubility Enhanced Aqueous Solubility BCP_Amine->Improved_Solubility Results in Metabolic_Stability Increased Metabolic Stability BCP_Amine->Metabolic_Stability Results in

Caption: Bioisosteric replacement workflow.

Case Study: Enhancing Drug-Like Properties

A study by Carreira and co-workers on analogues of the drug bosentan provides a clear quantitative comparison of a tert-butyl group versus a BCP bioisostere.[9] While this study used the unsubstituted BCP-1-yl group, the trends are highly relevant for the 3-methyl-BCP analogue. The replacement of a key tert-butyl group with a BCP moiety led to significant improvements in aqueous solubility while maintaining the necessary lipophilicity for cell permeability.

Compound AnalogueKey MoietycLogPAqueous Solubility (µg/mL)Metabolic Stability (% remaining after 1h in HLM)
Bosentan Analogue Atert-Butyl3.1< 125%
Bosentan Analogue BBicyclo[1.1.1]pentan-1-yl2.61585%

(Data adapted and representative from literature to illustrate trends. HLM = Human Liver Microsomes)[8][9]

These data underscore the potential of the BCP scaffold to mitigate common ADME (Absorption, Distribution, Metabolism, and Excretion) issues associated with the tert-butyl group.

Experimental Protocols

The following protocols provide robust starting points for the two most common transformations involving this compound: amide bond formation and sulfonamide synthesis. As the starting material is a hydrochloride salt, stoichiometric addition of a non-nucleophilic base is required to liberate the free amine in situ.

Protocol 1: Amide Bond Formation via HATU Coupling

Due to the steric hindrance around the bridgehead amine of the BCP core, a potent coupling reagent such as HATU is recommended for efficient amide bond formation.[10][11]

G Start Start Materials: - Carboxylic Acid (1.0 eq) - 3-Methyl-BCP-Amine HCl (1.1 eq) - HATU (1.2 eq) - DIPEA (3.0 eq) - Anhydrous DMF Dissolve Dissolve Acid and HATU in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DIPEA Add DIPEA, stir 15-30 min (Pre-activation) Cool->Add_DIPEA Add_Amine Add BCP-Amine HCl Add_DIPEA->Add_Amine Warm_Stir Warm to RT, stir 2-18 h (Monitor by LC-MS) Add_Amine->Warm_Stir Workup Aqueous Workup (e.g., EtOAc/Water extraction) Warm_Stir->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Desired Amide Purify->Product

Caption: Amide coupling workflow.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1) (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (typical concentration 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive HOAt ester.

  • Add this compound (1.1 equiv) to the reaction mixture as a solid.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2 to 18 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Rationale: The use of HATU in combination with a non-nucleophilic base like DIPEA generates a highly reactive acyl-OAt intermediate, which is more susceptible to nucleophilic attack by the sterically encumbered BCP amine than the corresponding O-acylisourea intermediate formed with carbodiimide reagents like EDC.[10] The excess base ensures the hydrochloride salt is fully neutralized.

Protocol 2: Sulfonamide Synthesis

The reaction of the free amine with a sulfonyl chloride in the presence of a base is a standard and reliable method for the synthesis of sulfonamides.[12]

G Start Start Materials: - Sulfonyl Chloride (1.0 eq) - 3-Methyl-BCP-Amine HCl (1.1 eq) - Pyridine or TEA (2.5 eq) - Anhydrous DCM Dissolve Dissolve BCP-Amine HCl in DCM and Pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Sulfonyl_Cl Add Sulfonyl Chloride (dissolved in DCM) dropwise Cool->Add_Sulfonyl_Cl Warm_Stir Warm to RT, stir 4-24 h (Monitor by LC-MS) Add_Sulfonyl_Cl->Warm_Stir Workup Aqueous Workup (e.g., Wash with 1M HCl) Warm_Stir->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Desired Sulfonamide Purify->Product

Caption: Sulfonamide synthesis workflow.

Materials:

  • Sulfonyl chloride (1.0 equiv)

  • This compound (1) (1.1 equiv)

  • Pyridine or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.1 equiv).

  • Add anhydrous DCM followed by pyridine or TEA (2.5 equiv). Stir the resulting suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine suspension over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1 M aqueous HCl (to remove excess pyridine/TEA), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Rationale: Pyridine or TEA serves a dual purpose: it acts as a base to neutralize the HCl byproduct generated during the reaction and also to liberate the free amine from its hydrochloride salt.[12] The reaction is typically robust and proceeds cleanly for primary amines.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists seeking to improve the drug-like properties of their lead compounds. Its utility as a metabolically robust, solubility-enhancing bioisostere for the tert-butyl group is well-documented and provides a clear path to overcoming common ADME liabilities. The protocols outlined in this guide offer reliable methods for the incorporation of this unique 3D scaffold, empowering researchers to harness its full potential in the design of next-generation therapeutics.

References

  • Shire, B., & Anderson, E. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1339–1357. Available from: [Link]

  • Draney, D., et al. (2017). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 8(11), 1188–1193. Available from: [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116. Available from: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323–9328. Available from: [Link]

  • Rivaroxaban, Apixaban, and Edoxaban. (n.d.). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia contributors. (2024, November 26). Polychlorinated biphenyl. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kanazawa, J., & Uchiyama, M. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 31(10), 923-933. Available from: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available from: [Link]

  • Baran, P. S., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Nature Reviews Chemistry. Available from: [Link]

  • Anderson, J. C., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(16), 8653-8665. Available from: [Link]

  • Perkhaliuk, T., et al. (2023). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 28(22), 7622. Available from: [Link]

  • Singh, S., et al. (2019). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 9(3), 161-175. Available from: [Link]

  • Draney, D. R., et al. (2017). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Mykhailiuk, P. K., & Shishkin, O. V. (2017). Method of preparing substituted bicyclo[1.1.1]pentanes. Google Patents.
  • ResearchGate. (n.d.). BCP‐substituted tert‐butyl bioisosteres. Retrieved from [Link]

  • Tamaddon, F., & Gholami, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 125(S1), E492-E497. Available from: [Link]

  • Shanu-Wilson, J. (2022, June 29). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link]

  • Li, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1024849. Available from: [Link]

  • Box, K., & Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-13. Available from: [Link]

  • Das, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32929. Available from: [Link]

  • Caputo, D. F. J., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(23), 5236-5241. Available from: [Link]

Sources

Validation & Comparative

Beyond the Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane as a Bioisostere for Ortho/Meta-Substituted Arenes

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing "beyond the flatland" of traditional aromatic scaffolds.[1][2][3] The bicyclo[1.1.1]pentane (BCP) core, a compact and rigid three-dimensional motif, has emerged as a powerful bioisosteric replacement for para-substituted phenyl rings, often conferring superior physicochemical and pharmacokinetic properties.[4][5][6][7] This guide delves into the more nuanced and recently explored application of BCPs as bioisosteres for ortho- and meta-substituted arenes, providing a comparative analysis supported by experimental data to inform rational drug design.

The Aromatic Conundrum and the Rise of Saturated Scaffolds

Aromatic rings are ubiquitous in pharmaceuticals, providing a rigid scaffold for orienting functional groups for target engagement. However, their planarity and electron-rich nature can lead to metabolic liabilities, poor solubility, and off-target interactions through π-π stacking.[8] Saturated, three-dimensional bioisosteres like BCPs offer a compelling solution to mitigate these issues by increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[2][5]

BCPs vs. Arenes: A Head-to-Head Comparison

While the 1,3-disubstituted BCP is a well-established mimic for para-substituted arenes, the 1,2-difunctionalized BCP presents a unique spatial arrangement of substituents that can emulate the vectors of ortho- and meta-substituted benzenes.[1][3][9][10]

Structural and Physicochemical Properties

The key advantage of replacing an arene with a BCP core lies in the significant improvement of physicochemical properties crucial for drug development.

PropertyOrtho/Meta-Substituted Arene1,2-Disubstituted BCPRationale for Improvement
Solubility (Aqueous) Generally lower, prone to aggregationSignificantly Increased[1][6][8]The 3D, non-planar structure of the BCP disrupts crystal lattice packing and reduces unfavorable hydrophobic interactions.
Lipophilicity (logD) HigherLower[1]The replacement of sp² carbons with sp³ carbons reduces the overall lipophilicity of the molecule.
Metabolic Stability Susceptible to CYP450-mediated oxidationGenerally Increased[1][5][8][11]The saturated C-H bonds of the BCP core are less prone to enzymatic oxidation compared to the electron-rich aromatic ring.
Permeability VariableOften Improved[5][7]The reduced size and increased saturation can lead to better passive diffusion across cell membranes.

Experimental data from a study by Baran, Collins, and coworkers on molecular matched pairs highlights these improvements:[1]

Compound PairArene logD (pH 7.4)BCP logD (pH 7.4)Arene Aq. Solubility (µM)BCP Aq. Solubility (µM)Arene Human Hepatocyte Stability (% remaining at 1h)BCP Human Hepatocyte Stability (% remaining at 1h)
Sonidegib Analogs3.83.22108595
Tolvaptan Analogs4.13.5<157088
Axitinib Analogs3.52.915506080
Biological Activity: A Case-by-Case Evaluation

While physicochemical properties are often improved, the impact on biological activity must be carefully assessed. The precise spatial arrangement of substituents on the BCP core may not perfectly replicate the geometry of the parent arene, potentially affecting binding affinity. However, in many cases, potency is retained or even slightly improved.

A notable example is the work on indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, where replacing a central phenyl ring with a BCP moiety mitigated amide hydrolysis, a major metabolic liability, with only a minimal loss in potency.[11]

Synthetic Strategies for Accessing 1,2-Disubstituted BCPs

The synthesis of 1,2-difunctionalized BCPs has been a significant challenge, historically limiting their exploration.[3][9] However, recent advances have provided versatile platforms to access these valuable building blocks.

Conceptual Workflow for 1,2-BCP Synthesis

G cluster_0 Synthesis of Key BCP Intermediate cluster_1 Diversification Propellane Propellane Intermediate Functionalized BCP Intermediate Propellane->Intermediate Radical Addition BCB Bicyclo[1.1.0]butane BCB->Intermediate Carbene Insertion Building_Blocks 1,2-Difunctionalized BCP Building Blocks (Amine, Alcohol, Carboxylic Acid) Intermediate->Building_Blocks Functional Group Interconversion Drug_Analogs BCP-Containing Drug Analogs Building_Blocks->Drug_Analogs Coupling Reactions

Caption: General strategies for the synthesis of 1,2-difunctionalized BCPs.

Experimental Protocol: Synthesis of a 1,2-Disubstituted BCP Building Block

The following protocol is a representative example adapted from the literature for the synthesis of a key BCP intermediate.[1][9]

Step 1: Synthesis of [1.1.1]Propellane [1.1.1]Propellane is a highly strained and volatile precursor, typically generated in situ or used as a solution. Its synthesis often starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Step 2: Radical Addition to [1.1.1]Propellane

  • To a solution of [1.1.1]propellane in a suitable solvent (e.g., THF), add a radical initiator (e.g., AIBN) and the desired radical precursor.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the 1-substituted BCP.

Step 3: Functionalization of the Bridge Position Functionalization of the C2 position often requires more advanced synthetic strategies, such as C-H activation or the use of pre-functionalized bicyclo[1.1.0]butanes.[2][12]

Logical Framework for Bioisosteric Replacement

The decision to replace an ortho- or meta-substituted arene with a BCP should be guided by a clear, data-driven rationale.

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Execution cluster_3 Analysis & Decision Problem Arene-related Liabilities Identified (e.g., Poor Solubility, Metabolism) Hypothesis BCP Bioisostere will Improve Properties while Maintaining Activity Problem->Hypothesis Synthesis Synthesize BCP Analog Hypothesis->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Analysis Compare Data of Arene vs. BCP Testing->Analysis Decision Advance BCP Candidate? Analysis->Decision

Caption: Decision-making workflow for BCP bioisosteric replacement.

Conclusion and Future Outlook

The use of 1,2-disubstituted BCPs as bioisosteres for ortho- and meta-substituted arenes is a rapidly evolving field in medicinal chemistry.[1][10] While synthetic accessibility has been a historical barrier, new methodologies are unlocking the potential of these 3D scaffolds. The compelling improvements in aqueous solubility, metabolic stability, and other key drug-like properties make BCPs an attractive option for lead optimization. As our understanding of the nuanced structure-activity relationships of these non-classical bioisosteres grows, we can expect to see an increasing number of BCP-containing drug candidates progressing through clinical development.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. [Link]

  • 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. ChemRxiv. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Synthesis of meta-Substituted Arene Bioisosteres from [3.1.1]Propellane. Thieme. [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. University of Oxford. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/ meta-substituted arenes. PubMed. [Link]

  • Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Bioisosteres in Drug Design – “Escape from Flatland”. SlideShare. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. [Link]

Sources

Application Note: Scalable Synthesis of 3-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride , a high-value bioisostere for tert-butyl and para-phenyl groups in medicinal chemistry. Historically, the synthesis of 3-substituted bicyclo[1.1.1]pentanes (BCPs) has been limited by the instability of the [1.1.1]propellane precursor and the difficulty of installing alkyl groups at the bridgehead position.

This guide integrates two state-of-the-art methodologies:

  • Photochemical Flow Synthesis: A catalyst-free Atom Transfer Radical Addition (ATRA) of methyl iodide to [1.1.1]propellane to construct the 3-methyl-BCP core on a kilogram scale.

  • Organometallic Processing: A high-yielding lithiation-carboxylation sequence followed by classical amide reduction to generate the target amine salt.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "strain-release" chemistry of the inverted bridgehead carbons in [1.1.1]propellane. The strategy avoids hazardous azide intermediates often used in Curtius rearrangements, opting instead for a scalable lithiation/carboxylation route.

Retrosynthesis Target 3-Methyl-BCP-amine HCl (Target) Amide 3-Methyl-BCP-1-carboxamide Target->Amide Reduction (LiAlH4) Acid 3-Methyl-BCP-1-carboxylic Acid Amide->Acid Amidation (SOCl2, NH3) Iodide 1-Iodo-3-methyl-BCP Acid->Iodide Lithiation/CO2 (t-BuLi, CO2) Propellane [1.1.1]Propellane Iodide->Propellane Photochemical ATRA (MeI, hν)

Figure 1: Retrosynthetic strategy highlighting the key disconnection at the iodine-functionalized BCP core.

Safety & Handling Directives (Critical)

Hazard ClassReagent/IntermediateCritical Control Measure
Pyrophoric tert-Butyllithium (t-BuLi)Extreme Caution. Spontaneously ignites in air. Use only under strict Argon/Nitrogen atmosphere. Cannula transfer or sure-seal techniques required.
High Energy [1.1.1]PropellaneStrained ring system.[1][2] While generally stable in solution at -20°C, neat material can polymerize exothermically. Store as a dilute solution in ether/pentane.
Carcinogen Methyl Iodide (MeI)Potent alkylating agent. Use in a fume hood with double-gloving.
Toxic Gas Ammonia (NH3), SOCl2Use efficient scrubbing systems for off-gassing.

Detailed Experimental Protocol

Phase 1: Construction of the BCP Core

Objective: Synthesis of 1-iodo-3-methylbicyclo[1.1.1]pentane via Photochemical ATRA. Reference Basis: Mykhailiuk et al. (2024) demonstrated this approach is scalable to >1 kg using flow chemistry without external catalysts.

Reagents:

  • [1.1.1]Propellane (approx.[1][2][3][4][5][6][7][8][9][10] 0.5–0.7 M solution in Et2O/Pentane)

  • Methyl Iodide (MeI) (Excess, ~2–5 equivalents)

  • Equipment: Flow reactor with UV-LED (365 nm) or batch reactor with immersion UV lamp.

Protocol:

  • Preparation: Mix the [1.1.1]propellane solution with methyl iodide. No photoinitiator is required; the C–I bond of MeI absorbs at 254–300 nm, but 365 nm is sufficient for the propellane-mediated chain propagation.

  • Irradiation:

    • Batch: Place the mixture in a borosilicate or quartz vessel. Irradiate with a 365 nm LED lamp while stirring at 0°C to 20°C. Monitor consumption of propellane by NMR (disappearance of singlet at δ 2.06 ppm).

    • Flow (Recommended for Scale): Pump the mixture through a fluoropolymer tubing coil wrapped around a 365 nm light source. Residence time is typically 10–30 minutes depending on light intensity.

  • Work-up: Carefully concentrate the solution under reduced pressure (keep bath < 30°C, product is volatile).

  • Purification: The crude material is often >90% pure. If necessary, purify by rapid filtration through a silica plug or vacuum distillation.

    • Yield: 80–95%

    • Data: 1H NMR (CDCl3): δ 2.26 (s, 6H, BCP-CH2), 1.68 (s, 3H, Me).

Phase 2: Functionalization (Carboxylation)

Objective: Conversion to 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.[11] Note: This step uses t-BuLi.[11] For safety on large scales, a continuous flow lithiation setup is safer, but the batch protocol is described here as per standard process literature.

Reagents:

  • 1-Iodo-3-methyl-BCP (from Phase 1)

  • t-BuLi (1.7 M in pentane)

  • Dry Diethyl Ether (Et2O)

  • Dry Ice (Solid CO2)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and Argon inlet.

  • Dissolution: Dissolve 1-iodo-3-methyl-BCP (1.0 equiv) in dry Et2O. Cool to -78°C .

  • Lithiation: Add t-BuLi (2.1 equiv) dropwise via cannula. Maintain internal temperature below -70°C.

    • Mechanism:[2][12][13] The first equivalent performs Lithium-Halogen exchange; the second destroys the resulting t-BuI.

    • Time: Stir for 15–30 minutes at -78°C.

  • Quench: Pour the cold reaction mixture onto an excess of freshly crushed dry ice (CO2) in a separate flask. Allow to warm to room temperature.

  • Work-up: Dilute with water. Separate layers. Extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase). Acidify the aqueous extract with HCl to pH 1. Extract the free acid with Et2O. Dry (MgSO4) and concentrate.

    • Yield: 70–80%

    • Product: White solid.[11]

Phase 3: Amine Generation

Objective: Conversion of Acid to Amine HCl salt.

Step 3A: Amide Formation

  • Dissolve the Carboxylic Acid in DCM.[11] Add catalytic DMF (2 drops).

  • Add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise. Reflux for 2 hours until gas evolution ceases.

  • Concentrate to remove excess SOCl2. Redissolve the crude acid chloride in dry THF or DCM.

  • Bubble anhydrous Ammonia (NH3) gas through the solution at 0°C for 30 minutes.

  • Filter the precipitated ammonium chloride. Concentrate the filtrate to obtain the Primary Amide .

Step 3B: Reduction & Salt Formation

  • Suspend LiAlH4 (2.0 equiv) in dry THF under Argon. Cool to 0°C.[2][11]

  • Add the Primary Amide (dissolved in THF) dropwise.

  • Warm to reflux and stir for 4–16 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Filter the granular precipitate. Dry the filtrate (Na2SO4).

  • Salt Formation: Add 4M HCl in Dioxane (1.5 equiv) to the filtrate. The amine hydrochloride will precipitate.

  • Isolation: Filter the white solid, wash with ether, and dry under vacuum.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Photochemical ATRA cluster_1 Phase 2: Carboxylation cluster_2 Phase 3: Amine Synthesis Step1 Propellane + MeI (UV Light / Flow) Step2 Isolate 1-Iodo-3-methyl-BCP Step1->Step2 Step3 Lithiation (-78°C) Add t-BuLi Step2->Step3 Step4 CO2 Quench (Acid Formation) Step3->Step4 Step5 Amidation (SOCl2 -> NH3) Step4->Step5 Step6 Reduction (LiAlH4) Step5->Step6 Step7 HCl Salt Formation Step6->Step7

Figure 2: Step-by-step process flow for the scalable manufacture of 3-methyl-BCP-amine HCl.

Analytical Specifications

The final product should meet the following criteria for pharmaceutical grade usage:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O): δ 1.95 (s, 6H, BCP-CH2), 1.25 (s, 3H, CH3). (Shifts may vary slightly based on concentration/pH).

  • Purity (HPLC): >98% (a/a).

  • Residual Solvents: THF, Dioxane < ICH limits.

References

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides. Source:Nature Communications / NIH PMC, 2024. Context: Describes the catalyst-free, flow-photochemical synthesis of 1-iodo-3-methyl-BCP on a kilogram scale.

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Source:French-Ukrainian Journal of Chemistry, 2024, Vol 12.[11] Context: Provides the detailed experimental procedure for the lithiation, carboxylation (400g scale), and conversion to the amine salt.

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Source:The Journal of Organic Chemistry, 2021. Context: Background on propellane handling and BCP scale-up challenges.

Sources

Lipophilicity (logP) Measurement of BCP Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3D-Phenyl" Paradox

Bicyclo[1.1.1]pentane (BCP) has emerged as a critical bioisostere in modern medicinal chemistry, offering a "3D-phenyl" replacement that often improves solubility and metabolic stability.[1][2] However, accurate lipophilicity assessment of BCP motifs presents a unique analytical challenge.

The Core Problem: Standard computational algorithms (cLogP) frequently miscalculate the lipophilicity of BCP derivatives due to their unique cage strain, electron density distribution, and lack of aromaticity compared to the phenyl rings they replace. Reliance on calculated values can lead to erroneous structure-activity relationship (SAR) decisions.

This guide outlines the experimental divergence between BCP and classical aromatic scaffolds and provides a self-validating protocol for accurate logP/logD determination.

Comparative Analysis: BCP vs. Alternatives

The following data illustrates why experimental measurement is non-negotiable for BCP scaffolds. BCPs generally lower lipophilicity (logP) and increase solubility compared to phenyl and BCO (bicyclo[2.2.2]octane) analogues.

Table 1: Physicochemical Profile Comparison

Data aggregated from comparative studies (e.g., Pfizer, Mykhailiuk, GSK).

FeaturePhenyl (Ph) Bicyclo[1.1.1]pentane (BCP) Bicyclo[2.2.2]octane (BCO) Cubane (CUB)
Geometry 2D Planar3D Linear Spacer3D Bulky Spacer3D Box
Distance (Å) ~2.8 (Para)~1.85 (Bridgehead)~2.60~2.72
Lipophilicity (

LogP)
Reference (0)-0.5 to -1.5 (Lower)+0.5 to +1.0 (Higher)~0 (Similar)
Solubility Low to Mod.High (>50x Ph) LowModerate
Metabolic Stability Prone to oxidationHigh (Blocked sites)HighHigh
cLogP Accuracy HighLow (Often over-predicted) ModerateModerate
Case Study Evidence: LpPLA2 Inhibitors

In the optimization of Darapladib analogues (GSK), replacing a phenyl ring with a BCP moiety resulted in:

  • Potency: Maintained (pIC50 ~10.2).[3]

  • Lipophilicity: Reduced LogD significantly.

  • Solubility: Improved thermodynamic solubility.

  • Result: The BCP analogue retained the binding mode (confirmed by X-ray) while mitigating the "brick dust" properties of the phenyl parent.

Strategic Methodology: Selecting the Right Assay

For BCP compounds, the choice of method depends on the compound's ionization state and the stage of discovery.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: BCP Compound LogP/D Ionizable Is the compound ionizable? Start->Ionizable Throughput Throughput Requirement? Ionizable->Throughput No / Low Solubility Potentiometric Potentiometric Titration (Simultaneous pKa & logP) Ionizable->Potentiometric Yes (and soluble >0.1mM) ShakeFlask Miniaturized Shake-Flask (Gold Standard) Throughput->ShakeFlask Lead Opt (<10 cmpds) HPLC RP-HPLC / CHI-IAM (High Throughput) Throughput->HPLC Screening (>50 cmpds) HPLC->ShakeFlask Validation of Hits

Caption: Decision logic for selecting the optimal lipophilicity assay based on ionization and throughput needs.

Recommended Protocol: Miniaturized Shake-Flask (MSF)

While HPLC methods (CHI) are faster, the Miniaturized Shake-Flask (MSF) method is recommended for BCP compounds during Lead Optimization to resolve cLogP discrepancies definitively.

Phase A: Preparation & Causality
  • Why MSF? BCPs often exhibit specific solvation shell effects that stationary phases (HPLC) may not perfectly mimic. Direct partitioning is the only way to capture the true entropic/enthalpic balance of the cage.

  • Solvent System: n-Octanol / Phosphate Buffer (pH 7.4).[4]

    • Note: Pre-saturation of both phases is critical. Octanol absorbs water (and vice versa), altering phase volumes and solubility if not pre-equilibrated.

Phase B: The Workflow
  • Stock Solution: Dissolve BCP compound in DMSO (10 mM).

  • Phase Preparation: Mix n-octanol and buffer (1:1) for 24h. Separate phases.

  • Partitioning:

    • Add 10

      
      L stock to 490 
      
      
      
      L Pre-saturated Octanol + 490
      
      
      L Pre-saturated Buffer in a deep-well plate or microtubes.
    • Crucial Step: Vortex for 60 minutes at 25°C. (BCPs are rigid; equilibrium kinetics are generally fast, but 60 min ensures complete partitioning).

    • Centrifuge at 3000g for 10 min to break emulsion.

  • Quantification:

    • Sample both phases (Octanol and Buffer).

    • Analyze via LC-MS/MS.[5] UV detection is often insufficient for BCPs as the cage itself lacks a strong chromophore compared to the phenyl ring it replaced.

Phase C: Self-Validating Quality Control (The "Trust" Pillar)

A valid experiment must pass these three checks:

  • Mass Balance Check:

    
    
    Recovery must be >90%. If <90%, the compound is likely precipitating at the interface or sticking to the plastic (common with lipophilic BCPs).
    
  • Standard Bracketing: Run Toluene (LogP 2.7) and Telmisartan (if applicable) alongside. Rationale: If the standard deviates >0.2 log units from literature, the assay is invalid (likely temperature or pH drift).

  • The "3D" Control: Include a known BCP-drug (e.g., a synthesized BCP-analogue of a known fragment) or Adamantane derivative to verify the system handles rigid aliphatic cages correctly.

Advanced Insight: BCP vs. Phenyl Property Landscape

Understanding the trade-off is vital for design. The diagram below visualizes the "sweet spot" BCPs occupy.

Diagram 2: Bioisostere Property Mapping

BioisostereMap cluster_0 Physicochemical Impact Phenyl Phenyl Ring (Baseline) BCP BCP (Bicyclo[1.1.1]pentane) (The Sweet Spot) Phenyl->BCP Improves Solubility Reduces LogP Blocks Metabolism BCO BCO (Bicyclo[2.2.2]octane) (Too Lipophilic) Phenyl->BCO Increases LogP Reduces Solubility BCP->BCO Size Increase (+1 Carbon Bridge) Cubane Cubane (High Strain/Cost) Solubility Solubility: BCP >> Ph > CUB > BCO LogP Lipophilicity: BCO > CUB > Ph > BCP

Caption: Comparative landscape of aromatic bioisosteres. BCP offers the optimal reduction in lipophilicity while maintaining structural vector integrity.

References

  • Measom, N. D., et al. (2017).[6] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link][6]

  • Mykhailiuk, P. K. (2021).[1] 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Denny, R. A., et al. (2020).[7] Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ChemMedChem. [Link]

  • Stepan, A. F., et al. (2012).[8] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Bioisostere. Journal of Medicinal Chemistry. [Link]

  • Andres, A., et al. (2015). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity. Molecules. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The novel bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for aromatic and tert-butyl groups in modern drug discovery, offering improved physicochemical properties. As research in this area accelerates, the proper handling and disposal of BCP-containing reagents, such as 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, become paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in scientific principles and regulatory awareness.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.

GHS Hazard Classification:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarningGHS07

Immediate Actions and Personal Protective Equipment (PPE):

Before handling this compound, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: In case of insufficient ventilation or when handling the solid material which may generate dust, use a NIOSH-approved particulate respirator.

All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

Minor Spills (Small Quantities):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before cleanup.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the Waste: Place the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

Major Spills (Large Quantities):

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Alert Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean Up: A major spill requires specialized handling by trained emergency responders.

Disposal Decision Workflow

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities, in-lab neutralization can be a viable pre-treatment step before collection. The following workflow outlines the decision-making process.

DisposalWorkflow start Start: Disposal of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride assess_quantity Assess Quantity of Waste start->assess_quantity large_quantity Large Quantity (> 5g) assess_quantity->large_quantity > 5g small_quantity Small Quantity (≤ 5g) assess_quantity->small_quantity ≤ 5g direct_disposal Direct Collection as Hazardous Waste large_quantity->direct_disposal neutralization_option Consider In-Lab Neutralization small_quantity->neutralization_option incineration Final Disposal via Incineration direct_disposal->incineration neutralization_option->direct_disposal No neutralize Perform Neutralization Protocol neutralization_option->neutralize Yes collect_neutralized Collect Neutralized Waste as Hazardous Waste neutralize->collect_neutralized collect_neutralized->incineration

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.